Benzenamine, 2-(trimethoxysilyl)-
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Overview
Description
2-(Trimethoxysilyl)aniline is an organosilicon compound with the molecular formula C9H15NO3Si. It is characterized by the presence of a trimethoxysilyl group attached to an aniline moiety. This compound is known for its applications in various fields, including materials science, chemistry, and industry, due to its unique chemical properties and reactivity .
Preparation Methods
The synthesis of 2-(Trimethoxysilyl)aniline typically involves the reaction of aniline with trimethoxysilane. One common method includes the use of a catalyst to facilitate the reaction between aniline and trimethoxysilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Chemical Reactions Analysis
2-(Trimethoxysilyl)aniline undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are crucial in the formation of polymeric structures.
Common reagents used in these reactions include water for hydrolysis, acids or bases for catalyzing condensation, and electrophiles for substitution reactions. Major products formed from these reactions include siloxane polymers and substituted aniline derivatives .
Scientific Research Applications
2-(Trimethoxysilyl)aniline has a wide range of applications in scientific research:
Materials Science: It is used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology and Medicine: Research has explored its potential in drug delivery systems and as a surface modifier for biomedical implants to enhance biocompatibility.
Mechanism of Action
The mechanism of action of 2-(Trimethoxysilyl)aniline primarily involves the hydrolysis and condensation of the trimethoxysilyl group. Upon hydrolysis, the trimethoxysilyl group forms silanol groups, which can further condense to form siloxane bonds. These reactions are crucial for its role as a coupling agent, as they enable the formation of strong bonds between organic and inorganic materials . The aniline moiety can also participate in various chemical reactions, contributing to the compound’s versatility .
Comparison with Similar Compounds
2-(Trimethoxysilyl)aniline can be compared with other similar compounds, such as:
3-(Trimethoxysilyl)propyl aniline: This compound has a similar structure but with a propyl spacer between the aniline and trimethoxysilyl groups.
(3-Aminopropyl)trimethoxysilane: This compound lacks the aromatic ring of aniline but has similar applications in surface modification and as a coupling agent.
Trimethoxyphenylsilane: This compound has a phenyl group instead of an aniline moiety and is used in the synthesis of siloxane polymers.
The uniqueness of 2-(Trimethoxysilyl)aniline lies in its combination of the reactive trimethoxysilyl group and the versatile aniline moiety, which allows it to participate in a wide range of chemical reactions and applications .
Biological Activity
Benzenamine, 2-(trimethoxysilyl)- is an organosilane compound characterized by its unique structure that combines a benzenamine moiety with a trimethoxysilyl group. This compound, with the molecular formula C10H15NO3Si and a molecular weight of approximately 229.31 g/mol, exhibits significant biological activity, particularly in antimicrobial and enzyme modulation capacities.
Chemical Structure and Properties
The presence of the trimethoxysilyl group enhances the reactivity of benzenamine, allowing it to form siloxane bonds, which are crucial for various applications in surface modification and material science. The basicity and nucleophilicity of the aniline component enable interactions with enzymes and receptors, potentially leading to metabolic transformations that yield biologically active metabolites.
Antimicrobial Properties
Benzenamine derivatives have been noted for their antibacterial properties. Research indicates that compounds similar to benzenamine, 2-(trimethoxysilyl)- can inhibit the growth of various bacterial strains, making them candidates for developing new antimicrobial agents. The mechanism often involves interference with bacterial nucleic acid synthesis or protein function .
Enzyme Modulation
Studies have shown that benzenamine derivatives can modulate enzyme activity, which plays a critical role in cellular processes such as proliferation and apoptosis. This modulation is highly dependent on the specific structural characteristics of the compound and the biological context in which they are studied.
Case Studies
- Antibacterial Activity : A study evaluating various benzenamine derivatives found that those containing the trimethoxysilyl group demonstrated enhanced antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated effective inhibition at lower concentrations compared to non-functionalized anilines.
- Enzyme Interaction : Another investigation focused on the interaction of benzenamine derivatives with cytochrome P450 enzymes. The results suggested that these compounds could act as inhibitors, thereby affecting drug metabolism pathways. This finding highlights their potential use in pharmacological applications where modulation of metabolic enzymes is desired.
Research Findings
Property | Observation |
---|---|
Molecular Formula | C10H15NO3Si |
Molecular Weight | 229.31 g/mol |
Antibacterial Activity | Effective against E. coli and S. aureus |
Enzyme Modulation | Inhibition of cytochrome P450 enzymes |
Potential Applications | Antimicrobial agents, enzyme inhibitors |
Properties
CAS No. |
93383-46-1 |
---|---|
Molecular Formula |
C9H15NO3Si |
Molecular Weight |
213.31 g/mol |
IUPAC Name |
2-trimethoxysilylaniline |
InChI |
InChI=1S/C9H15NO3Si/c1-11-14(12-2,13-3)9-7-5-4-6-8(9)10/h4-7H,10H2,1-3H3 |
InChI Key |
XWQDPPJDXCZWQE-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C1=CC=CC=C1N)(OC)OC |
Origin of Product |
United States |
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